molecular formula C6H5NO2S B1621723 3-(2-Nitrovinyl)thiophene CAS No. 110143-52-7

3-(2-Nitrovinyl)thiophene

Cat. No.: B1621723
CAS No.: 110143-52-7
M. Wt: 155.18 g/mol
InChI Key: BKLSHYMRBHFIAN-UHFFFAOYSA-N
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Description

3-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by a thiophene ring substituted with a nitrovinyl group at the third position. This compound is known for its yellow crystalline appearance and has a melting point of 76-77°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-(2-Nitrovinyl)thiophene involves the reaction of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The reaction proceeds via a Knoevenagel condensation, forming the nitrovinyl group attached to the thiophene ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrovinyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Diborane, hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrovinyl)thiophene: Similar structure but with the nitrovinyl group at the second position.

    3-(2-Aminovinyl)thiophene: The amino derivative of 3-(2-Nitrovinyl)thiophene.

    Thiophene sulfoxides and sulfones: Oxidized derivatives of thiophene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. Its combination of a nitrovinyl group and a thiophene ring makes it particularly valuable in applications requiring both electron-donating and electron-withdrawing functionalities .

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLSHYMRBHFIAN-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrovinyl)thiophene
Reactant of Route 2
3-(2-Nitrovinyl)thiophene
Reactant of Route 3
3-(2-Nitrovinyl)thiophene

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